molecular formula C63H79ClN4O10 B11826829 N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride

Cat. No.: B11826829
M. Wt: 1087.8 g/mol
InChI Key: RDGUSQKZQVKRJY-UHFFFAOYSA-N
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Description

“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is a complex compound that combines polyethylene glycol (PEG) chains with dibenzocyclooctyne (DBCO) and a cyanine dye (Cy5). This compound is often used in bioconjugation and imaging applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” typically involves the following steps:

    PEGylation: The attachment of PEG chains to the core structure.

    DBCO Conjugation:

    Cy5 Labeling: The final step involves the conjugation of the Cy5 dye to the PEGylated structure.

Industrial Production Methods

Industrial production may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the Cy5 dye.

    Reduction: Reduction reactions may also occur, affecting the dye’s fluorescence properties.

    Substitution: Substitution reactions can modify the PEG chains or the DBCO groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products depend on the specific reactions but may include modified PEG chains, altered DBCO groups, or changes in the Cy5 dye’s fluorescence.

Scientific Research Applications

Chemistry

    Bioconjugation: Used to link biomolecules for various assays.

    Fluorescent Labeling: Employed in fluorescence microscopy and flow cytometry.

Biology

    Cell Imaging: Helps visualize cellular structures and processes.

    Protein Labeling: Used to tag proteins for tracking and analysis.

Medicine

    Diagnostics: Applied in diagnostic assays to detect specific biomolecules.

    Therapeutics: Potential use in targeted drug delivery systems.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

    Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for imaging applications.

    Click Chemistry: The DBCO group reacts with azides in a bioorthogonal manner, enabling bioconjugation without interfering with biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(m-PEG4)-N’-(DBCO-PEG4)-Cy3: Similar structure but with a different cyanine dye.

    N-(m-PEG4)-N’-(DBCO-PEG4)-FITC: Uses fluorescein isothiocyanate instead of Cy5.

Uniqueness

“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is unique due to its combination of PEGylation, DBCO click chemistry, and Cy5 fluorescence, making it highly versatile for various applications.

Properties

Molecular Formula

C63H79ClN4O10

Molecular Weight

1087.8 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride

InChI

InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H

InChI Key

RDGUSQKZQVKRJY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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